2-Fluoro-1-isopropyl-4-nitrobenzene
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Overview
Description
2-Fluoro-1-isopropyl-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropyl-4-nitrobenzene typically involves multiple steps:
Friedel-Crafts Alkylation: The introduction of the isopropyl group onto the benzene ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropyl-4-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in water, chromic acid in acetic acid.
Major Products Formed
Reduction: 2-Fluoro-1-isopropyl-4-aminobenzene.
Substitution: 2-Hydroxy-1-isopropyl-4-nitrobenzene, 2-Methoxy-1-isopropyl-4-nitrobenzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-1-isopropyl-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties due to the presence of the fluorine atom.
Chemical Research: It is used as a model compound in studies of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack. the isopropyl group, being an electron-donating group, can activate the ring towards electrophilic substitution at specific positions.
Nucleophilic Aromatic Substitution: The presence of the nitro group, an electron-withdrawing group, facilitates nucleophilic attack on the benzene ring, particularly at the position ortho or para to the nitro group.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methyl-4-nitrobenzene: Similar structure but with a methyl group instead of an isopropyl group.
2-Fluoro-1-ethyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an isopropyl group.
2-Fluoro-1-isopropyl-3-nitrobenzene: Similar structure but with the nitro group at the meta position.
Uniqueness
2-Fluoro-1-isopropyl-4-nitrobenzene is unique due to the specific combination of its substituents. The presence of the fluorine atom, isopropyl group, and nitro group in specific positions on the benzene ring imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
2-fluoro-4-nitro-1-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNILQFRBZDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470376 |
Source
|
Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369836-94-1 |
Source
|
Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-nitro-1-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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